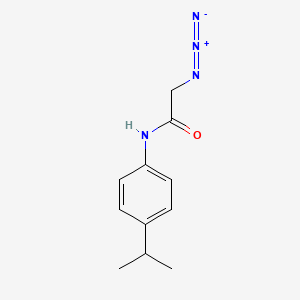
2-Azido-N-(4-Isopropylphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-N-(4-isopropylphenyl)acetamide is a chemical compound with the molecular formula C11H14N4O It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a 4-isopropylphenyl group
Wissenschaftliche Forschungsanwendungen
2-Azido-N-(4-isopropylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Studied for its potential interactions with biological molecules, which can be useful in drug discovery and development.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(4-isopropylphenyl)acetamide typically involves the reaction of 4-isopropylphenylamine with chloroacetyl chloride to form N-(4-isopropylphenyl)chloroacetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of 2-azido-N-(4-isopropylphenyl)acetamide. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-azido-N-(4-isopropylphenyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Cycloaddition: Alkynes, often in the presence of a copper catalyst (CuAAC reaction).
Major Products Formed
Reduction: 2-amino-N-(4-isopropylphenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Cycloaddition: 1,2,3-triazoles.
Wirkmechanismus
The mechanism of action of 2-azido-N-(4-isopropylphenyl)acetamide largely depends on the specific application and the target molecule. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to exert its effects through the formation of reactive intermediates that can modify proteins and other cellular components.
Vergleich Mit ähnlichen Verbindungen
2-Azido-N-(4-isopropylphenyl)acetamide can be compared with other azido-substituted acetamides, such as:
2-Azidoacetamide: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less selective in biological applications.
2-Azido-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and interactions with other molecules.
2-Azido-N-(4-tert-butylphenyl)acetamide: Contains a bulkier tert-butyl group, which can influence its steric properties and reactivity.
The uniqueness of 2-azido-N-(4-isopropylphenyl)acetamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-azido-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)9-3-5-10(6-4-9)14-11(16)7-13-15-12/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFLNEBKZYFLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![4-(methanesulfonamidomethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2586372.png)

![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2586377.png)
![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)
![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

amino}ethyl)benzoic acid](/img/structure/B2586385.png)




